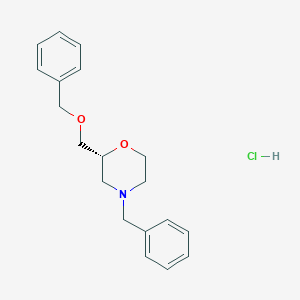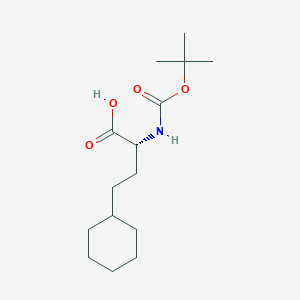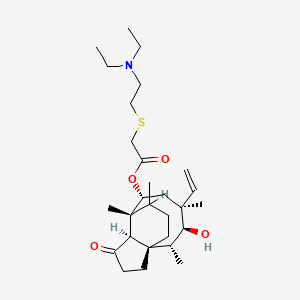![molecular formula C14H11NO4 B8100377 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8100377.png)
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
描述
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid is an organic compound characterized by its biphenyl structure with two carboxylic acid groups and an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid typically involves the following steps:
Biphenyl Derivation: Starting with biphenyl, the compound undergoes nitration to introduce nitro groups at the 4 and 4' positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Carboxylation: Finally, the biphenyl with amino groups is subjected to carboxylation reactions to introduce carboxylic acid groups at the 4 and 4' positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
化学反应分析
Types of Reactions: 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents are introduced at the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride and reaction conditions involving elevated temperatures.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Alcohols, aldehydes, and amines.
Substitution Products: Halogenated biphenyls, nitro-substituted biphenyls, and other substituted derivatives.
科学研究应用
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex biphenyl-based molecules.
Biology: The compound is used in the study of protein interactions and enzyme inhibition due to its structural similarity to certain biological molecules.
Industry: The compound is used in the manufacture of advanced materials, including polymers and electronic devices.
作用机制
The mechanism by which 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl structure allows for strong π-π interactions, which can enhance binding affinity to biological targets.
相似化合物的比较
Biphenyl-4,4'-dicarboxylic acid: Lacks the amino group, resulting in different reactivity and applications.
2,2'-Diaminobiphenyl: Contains two amino groups at the 2 and 2' positions, leading to different chemical behavior.
4,4'-Diaminodiphenylmethane: A diamine with a methylene bridge, used in polymer production.
属性
IUPAC Name |
3-amino-4-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKGZUXGKAJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate](/img/structure/B8100346.png)



![[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate](/img/structure/B8100389.png)
![3-(((7R,8R,9S,13S,14S,17S)-3,17-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B8100394.png)


